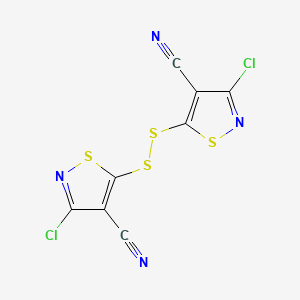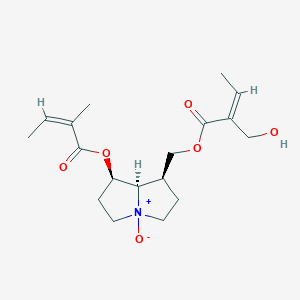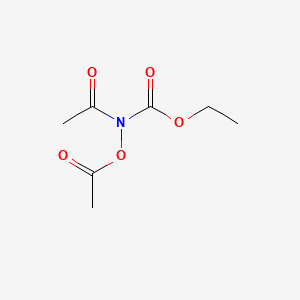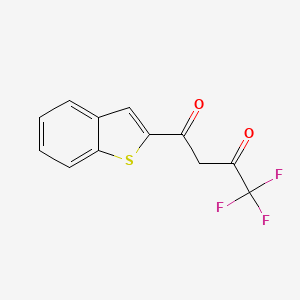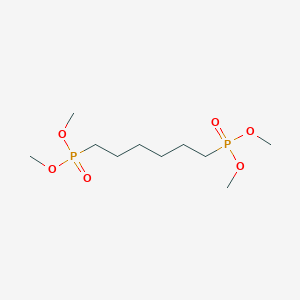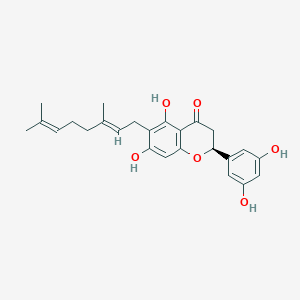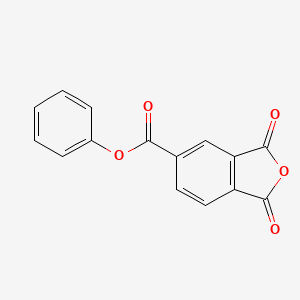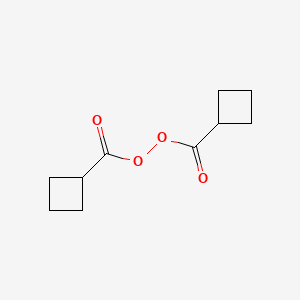
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a hydroxy group, and a methyl group attached to a picolinamide backbone. The unique structural features of this compound make it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as TMS-CF₂H (trimethylsilyl difluoromethyl) in the presence of a base like KOH in a solvent such as MeCN . This reaction converts the precursor compounds into the desired difluoromethylated product under mild conditions.
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide may involve large-scale difluoromethylation processes using advanced catalytic systems. Transition-metal-catalyzed difluoromethylation, such as those involving copper or palladium catalysts, can be employed to achieve high yields and selectivity . These methods are optimized for scalability and efficiency, making them suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, enhancing the compound’s binding affinity to target proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action in catalytic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Trifluoromethyl)-3-hydroxy-5-methylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-ethylpicolinamide
- 4-(Difluoromethyl)-3-hydroxy-5-methylbenzoic acid
Uniqueness
4-(Difluoromethyl)-3-hydroxy-5-methylpicolinamide is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C8H8F2N2O2 |
|---|---|
Peso molecular |
202.16 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-3-hydroxy-5-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H8F2N2O2/c1-3-2-12-5(8(11)14)6(13)4(3)7(9)10/h2,7,13H,1H3,(H2,11,14) |
Clave InChI |
ZRXAKOAYNJCYCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C(=C1C(F)F)O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxa-8-azoniaspiro[4.5]decane](/img/structure/B14752072.png)
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
